2-methyl-3-(1H-pyrazol-4-yl)pyridine
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Overview
Description
2-methyl-3-(1H-pyrazol-4-yl)pyridine is a heterocyclic compound that features both a pyridine and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3-(1H-pyrazol-4-yl)pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-methyl-3-pyridinecarboxaldehyde with hydrazine hydrate under reflux conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then cyclizes to form the pyrazole ring.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of the cyclization process and minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
2-methyl-3-(1H-pyrazol-4-yl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce various hydrogenated forms of the compound.
Scientific Research Applications
2-methyl-3-(1H-pyrazol-4-yl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-methyl-3-(1H-pyrazol-4-yl)pyridine involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
3-(1H-pyrazol-4-yl)pyridine: Lacks the methyl group at the 2-position.
2-methyl-3-(1H-pyrazol-5-yl)pyridine: Similar structure but with the pyrazole ring attached at a different position.
2-methyl-3-(1H-imidazol-4-yl)pyridine: Contains an imidazole ring instead of a pyrazole ring.
Uniqueness
2-methyl-3-(1H-pyrazol-4-yl)pyridine is unique due to the presence of both a methyl group and a pyrazole ring, which can significantly influence its chemical reactivity and biological activity. This combination of structural features makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C9H9N3 |
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Molecular Weight |
159.19 g/mol |
IUPAC Name |
2-methyl-3-(1H-pyrazol-4-yl)pyridine |
InChI |
InChI=1S/C9H9N3/c1-7-9(3-2-4-10-7)8-5-11-12-6-8/h2-6H,1H3,(H,11,12) |
InChI Key |
BZBWRNROLSWVIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=N1)C2=CNN=C2 |
Origin of Product |
United States |
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